

Core Profile of Elomotecan Hydrochloride

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Compound Focus: Elomotecan hydrochloride

CAS No.: 220997-99-9

Cat. No.: S548613

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The table below summarizes the key technical information available for **Elomotecan hydrochloride**:

Attribute	Details
Drug Type	Small molecule drug [1]
Synonyms	BN 80927 [2]
CAS Registry Number	220998-10-7; 220997-99-9 (for structure with unspecified hydration) [1] [2]
Molecular Formula	$C_{29}H_{32}ClN_3O_4 \cdot HCl$ ($C_{29}H_{33}Cl_2N_3O_4$) [1] [3]
Mechanism of Action	Potent dual inhibitor of Topoisomerase I and Topoisomerase II [1] [2]
Chemical Class	Homocamptothecin (hCPT), an analog of the natural product camptothecin [2]
Highest R&D Phase	Phase 1 (for Neoplasms) [1]
First Approval Date	Not yet approved [1]

Attribute	Details
Biological Activity	Shows higher potency in reducing proliferation of various tumor cells compared to some reference topoisomerase-targeting agents [2].

Comparison with an Approved Analog: Irinotecan

To provide context, the following table compares Elomotecan with the widely used and approved topoisomerase inhibitor, **Irinotecan hydrochloride** [4] [5] [6].

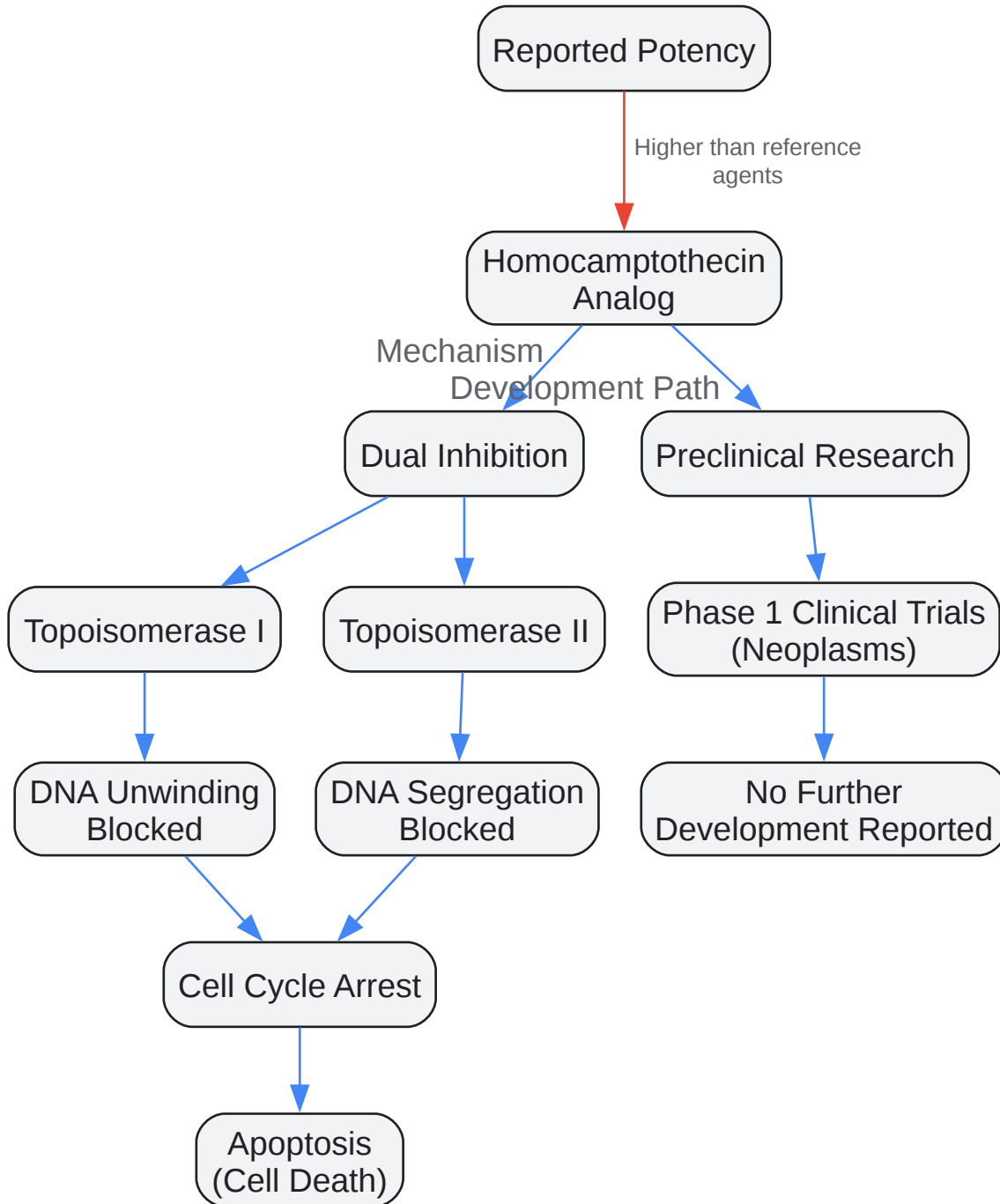
| **Feature** | **Elomotecan Hydrochloride** | **Irinotecan Hydrochloride** | | :--- | :--- | :--- | :--- | | **Drug Type** | Small molecule [1] | Plant alkaloid / Topoisomerase I inhibitor [4] [5] | | **Topoisomerase Inhibition** | **Dual inhibitor** of Topo I & II [1] [2] | **Selective inhibitor** of Topo I [4] [5] | | **Clinical Status** | Phase 1 (Investigational) [1] | **Approved** (since 1996) for metastatic colorectal cancer & others [4] [5] [6] | | **Key Metabolite** | Information not publicly available | Activated to **SN-38** by carboxylesterases [5] [6] | | **Key Dose-Limiting Toxicity** | Information not publicly available | **Severe, delayed diarrhea & neutropenia** [5] [7] [6] | | **Key Pharmacogenomic Consideration** | Information not publicly available | **UGT1A1*28 allele** associated with increased toxicity risk [5] |

Experimental & Research Context

Available data suggests that **Elomotecan hydrochloride** (BN 80927) was designed as a homocamptothecin, a class of compounds where the lactone ring of traditional camptothecins is stabilized by an additional methylene group [2]. This modification is intended to improve stability and enhance antitumor activity.

The diagram below illustrates the conceptual mechanism of action and developmental status of Elomotecan based on the gathered information:

Elomotecan R&D Overview



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Elomotecan's dual-target mechanism and early-phase development status.

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References

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